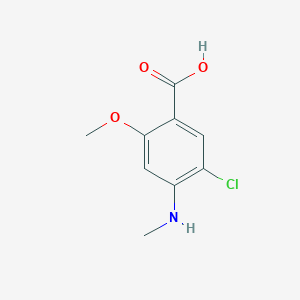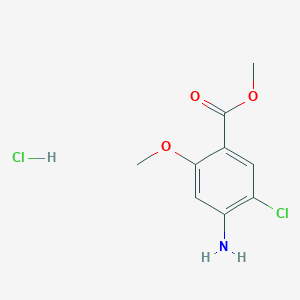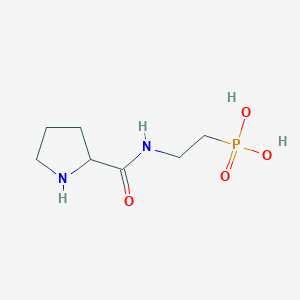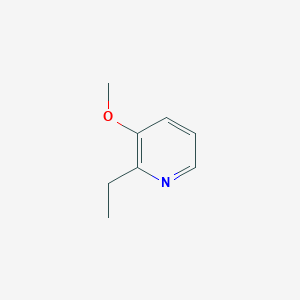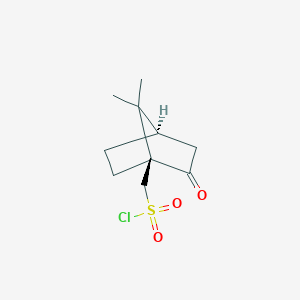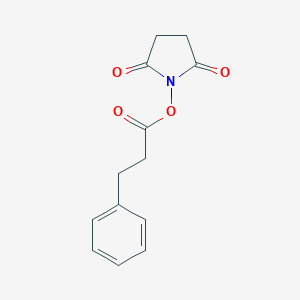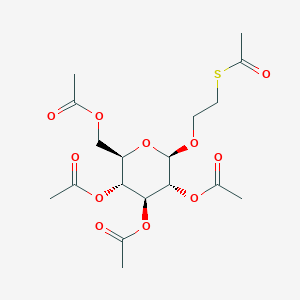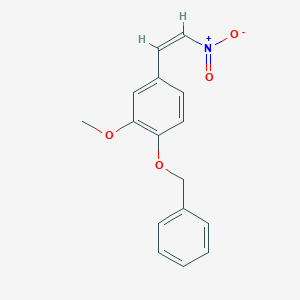
5-O-Desmethyl Omeprazole
Overview
Description
5’-O-Desmethyl omeprazole: is a metabolite of omeprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers . This compound is formed through the metabolic process involving the cytochrome P450 enzyme system, specifically CYP2C19 . It plays a crucial role in the pharmacokinetics and pharmacodynamics of omeprazole and its isomer, esomeprazole .
Mechanism of Action
Target of Action
The primary target of 5-O-Desmethyl Omeprazole is the H+/K+ ATPase enzyme , also known as the proton pump . This enzyme is expressed in high quantities by the parietal cells of the stomach . It plays a crucial role in the final step of gastric acid secretion, making it an effective target for controlling acid-related disorders .
Mode of Action
This compound, like its parent compound omeprazole, inhibits the proton pump by covalently binding to the H+/K+ ATPase enzyme . This interaction results in a reduction of gastric acid secretion . The compound has a high specificity for the acidic environment of the parietal cell, where it is accumulated, activated, and inhibits the proton pump .
Biochemical Pathways
The formation of the hydroxy and 5-O-Desmethyl metabolites of esomeprazole, from which this compound is derived, is mediated primarily by the cytochrome P450 (CYP) 2C19 enzyme, whereas the formation of the sulphone metabolite is via CYP3A4 . This process demonstrates stereoselective metabolism .
Pharmacokinetics
This compound is metabolized more slowly than omeprazole, resulting in higher plasma concentrations for longer periods . This leads to a greater area under the concentration-time curve (AUC), indicating higher bioavailability . The compound is 97% bound to plasma proteins . The pharmacokinetics of esomeprazole, from which this compound is derived, is consistent in healthy subjects and across different patient populations .
Result of Action
The inhibition of the proton pump by this compound leads to a reduction in gastric acid secretion . This results in an increase in gastric pH, which is beneficial for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .
Action Environment
The action of this compound is influenced by several factors. For instance, individuals with a severe deficit in their liver function may have a lower rate of metabolism . Additionally, the compound’s action can be affected by the individual’s CYP2C19 metabolizer status . The pharmacokinetics of esomeprazole in individuals with impaired renal function is unlikely to differ from that in healthy individuals .
Biochemical Analysis
Biochemical Properties
5-O-Desmethyl Omeprazole plays a significant role in biochemical reactions as a metabolite of omeprazole. It interacts with various enzymes, proteins, and other biomolecules. The primary enzymes involved in its formation are cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . These enzymes catalyze the demethylation of omeprazole, resulting in the formation of this compound. This interaction is crucial for the metabolism and clearance of omeprazole from the body.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As a metabolite of omeprazole, it contributes to the overall pharmacological effects of the parent compound. Omeprazole and its metabolites, including this compound, inhibit the H+,K±ATPase enzyme in the gastric parietal cells, leading to reduced gastric acid secretion . This inhibition affects cellular signaling pathways involved in acid production and can influence gene expression related to acid secretion and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the H+,K±ATPase enzyme in the gastric parietal cells. By inhibiting this enzyme, this compound reduces the production of gastric acid . The binding of this compound to the enzyme leads to its inhibition, preventing the exchange of hydrogen and potassium ions across the gastric membrane. This inhibition is crucial for the therapeutic effects of omeprazole and its metabolites in reducing gastric acid secretion.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the formation of this compound is dependent on the activity of cytochrome P450 enzymes, and any changes in enzyme activity can affect the levels of this metabolite . Additionally, the long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies, indicating its potential impact on cellular processes over time.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that higher doses of omeprazole and its metabolites, including this compound, can lead to increased inhibition of gastric acid secretion . At high doses, there may be potential toxic or adverse effects, such as disruptions in the gastrointestinal microbiome and digestive disturbances . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its formation and further metabolism. The primary enzymes responsible for its formation are cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 . These enzymes catalyze the demethylation of omeprazole, resulting in the production of this compound. The metabolite can undergo further metabolic transformations, contributing to the overall clearance of omeprazole from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The metabolite is transported across cellular membranes and distributed to different tissues, including the liver and kidneys . The interaction of this compound with transporters and binding proteins can affect its localization and accumulation within specific tissues. These factors play a crucial role in determining the overall pharmacokinetics and pharmacodynamics of the metabolite.
Subcellular Localization
The subcellular localization of this compound is primarily within the gastric parietal cells, where it exerts its inhibitory effects on the H+,K±ATPase enzyme . The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles within the cells. This localization is essential for its activity and function in reducing gastric acid secretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5’-O-Desmethyl omeprazole involves the demethylation of omeprazole. This can be achieved through various synthetic routes, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents . The reaction typically occurs under controlled conditions to ensure the selective removal of the methyl group without affecting other functional groups in the molecule .
Industrial Production Methods: Industrial production of 5’-O-Desmethyl omeprazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents . The final product is then purified using techniques such as crystallization or chromatography to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 5’-O-Desmethyl omeprazole undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: 5’-O-Desmethyl omeprazole is used as a reference standard in analytical chemistry to study the metabolism of omeprazole and its isomers .
Biology: In biological research, it is used to investigate the metabolic pathways and enzyme interactions involved in the biotransformation of omeprazole .
Medicine: The compound is studied for its pharmacokinetic properties and its role in the efficacy and safety of omeprazole and esomeprazole treatments .
Industry: In the pharmaceutical industry, 5’-O-Desmethyl omeprazole is used in the development and quality control of omeprazole-based medications .
Comparison with Similar Compounds
Omeprazole: The parent compound from which 5’-O-Desmethyl omeprazole is derived.
Esomeprazole: The S-isomer of omeprazole, which also undergoes similar metabolic transformations.
Lansoprazole, Pantoprazole, Rabeprazole: Other proton pump inhibitors with similar mechanisms of action but different metabolic profiles.
Uniqueness: 5’-O-Desmethyl omeprazole is unique due to its specific formation pathway involving CYP2C19 and its role in the pharmacokinetics of omeprazole and esomeprazole. Its metabolic profile contributes to the overall efficacy and safety of these medications .
Properties
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXDTVZNDQKCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439414 | |
| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151602-49-2 | |
| Record name | 5-o-Desmethylomeprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151602492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-O-DESMETHYLOMEPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH71GLR6GT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



